molecular formula C17H15NO3S B406731 8-Quinolyl 2,4-dimethylbenzenesulfonate CAS No. 332021-70-2

8-Quinolyl 2,4-dimethylbenzenesulfonate

Cat. No.: B406731
CAS No.: 332021-70-2
M. Wt: 313.4g/mol
InChI Key: YCSBIIFNNQFDAP-UHFFFAOYSA-N
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Description

8-Quinolyl 2,4-dimethylbenzenesulfonate is a synthetic sulfonate ester research chemical based on the quinoline scaffold, which is of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to a class of molecules where an aromatic sulfonate is linked to a quinoline group, a structural motif that has demonstrated potent biological activity in high-throughput screening campaigns. Preliminary research on closely related structural analogs, particularly N-(quinolin-8-yl)benzenesulfonamides, has identified this chemical class as capable of suppressing the NF-κB pathway, a primary regulator of immune and inflammatory responses that is also constitutively active in several cancers . These analogs were identified as potent inhibitors in two independent cell-based screens run by the NIH Molecular Libraries Initiative, one monitoring IκBα stabilization and the other TNFα-induced NF-κB nuclear translocation . The series exhibited cell-based potencies as low as 0.6 µM, suggesting that the core scaffold targets a common region within the NF-κB pathway . Furthermore, recent investigations into novel benzenesulfonate scaffolds have revealed strong, sub-micromolar anticancer activity against a diverse panel of cancer cell lines, including leukemia (K562), colon (HCT116), pancreatic (PANC-1), and glioblastoma (U-251) . These sulfonate derivatives were found to induce a strong cell cycle arrest in the G2/M phase and trigger cell death through both apoptosis and autophagy, indicating a potentially multitargeted mechanism of action . The structural similarity of this compound to these active compounds positions it as a promising candidate for further investigation in oncology research and as a valuable tool compound for studying cell cycle regulation and inflammatory signaling pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

332021-70-2

Molecular Formula

C17H15NO3S

Molecular Weight

313.4g/mol

IUPAC Name

quinolin-8-yl 2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C17H15NO3S/c1-12-8-9-16(13(2)11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3

InChI Key

YCSBIIFNNQFDAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

In organic chemistry, 8-Quinolyl 2,4-dimethylbenzenesulfonate serves as a versatile reagent for synthesizing various quinoline derivatives. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new compounds with tailored properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit bacterial and fungal growth, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of quinoline can effectively target microbial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Research

The compound is also being explored for its anticancer properties. Its mechanism involves inhibiting specific molecular targets associated with cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancers .

Antimicrobial Study

A study focused on the synthesis of novel quinoline derivatives reported significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The synthesized compounds showed minimum inhibitory concentrations (MIC) indicating their potential as future antibacterial agents .

Anticancer Activity

In vitro studies assessed the antiproliferative effects of synthesized quinoline derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Compounds demonstrated IC50 values comparable to established anticancer drugs, indicating their potential utility in cancer therapy .

Data Tables

Application AreaCompound ActivityReference
Organic SynthesisVersatile reagent for quinoline derivatives
AntimicrobialSignificant activity against bacteria
AnticancerInhibition of EGFR in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-Quinolyl 2,4-dimethylbenzenesulfonate with structurally or functionally related sulfonate esters and protecting groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Reactivity
This compound C₁₇H₁₅NO₃S 313.37 (calculated) Potential use in peptide synthesis as a nitrogen-protecting group ; catalyst or surfactant precursor. High stability due to aromatic sulfonate and electron-withdrawing quinoline group .
Sodium 2,4-dimethylbenzenesulfonate C₈H₉NaO₃S 208.21 Detergent additive (hydrotrope), solubilizing agent . Water-soluble, stable under acidic/basic conditions .
2,4-Dimethylbenzenesulfonyl chloride C₈H₉ClO₂S 204.67 Precursor for sulfonate esters and sulfonamides . Reacts with nucleophiles (e.g., alcohols, amines); hydrolyzes in moisture .
Boc (tert-Butyloxycarbonyl) C₅H₉NO₂ 115.13 Nitrogen-protecting group in peptide synthesis . Acid-labile (removed with TFA/HCl) .
Alloc (Allyloxycarbonyl) C₄H₅NO₂ 99.09 Protecting group removable via palladium catalysis . Base-stable, cleaved under mild oxidative conditions .

Key Findings:

Functional Versatility: Unlike sodium 2,4-dimethylbenzenesulfonate (used in detergents ), the 8-quinolyl ester is tailored for synthetic chemistry. Compared to classical protecting groups like Boc or Alloc, 8-quinolyl sulfonate likely requires harsher cleavage conditions (e.g., strong bases or nucleophiles) due to the robust sulfonate ester bond .

Stability and Reactivity: The electron-withdrawing quinoline ring enhances resistance to hydrolysis compared to aliphatic sulfonate esters (e.g., methyl or ethyl variants). This contrasts with 2,4-dimethylbenzenesulfonyl chloride, which is highly reactive toward nucleophiles . Sodium 2,4-dimethylbenzenesulfonate’s water solubility contrasts sharply with the lipophilic 8-quinolyl ester, suggesting divergent applications (industrial vs. laboratory synthesis) .

However, its bulkier structure may limit use in sterically constrained systems compared to Boc .

Preparation Methods

Reaction Scheme

The primary synthetic route involves the reaction of 8-hydroxyquinoline with 2,4-dimethylbenzenesulfonyl chloride under basic conditions:

8-Hydroxyquinoline+2,4-Dimethylbenzenesulfonyl chlorideBase8-Quinolyl 2,4-dimethylbenzenesulfonate+HCl\text{8-Hydroxyquinoline} + \text{2,4-Dimethylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{8-Quinolyl 2,4-dimethylbenzenesulfonate} + \text{HCl}

Procedure

  • Reagents :

    • 8-Hydroxyquinoline (1.0 equiv)

    • 2,4-Dimethylbenzenesulfonyl chloride (1.2 equiv)

    • Triethylamine (2.0 equiv) as base

    • Anhydrous dichloromethane (DCM) as solvent

  • Steps :

    • Dissolve 8-hydroxyquinoline (145 mg, 1.0 mmol) in DCM (10 mL).

    • Add triethylamine (0.28 mL, 2.0 mmol) and cool to 0°C.

    • Slowly add 2,4-dimethylbenzenesulfonyl chloride (228 mg, 1.2 mmol) dropwise.

    • Stir at room temperature for 12 hours.

    • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield a white solid (82% yield).

Key Parameters

ParameterValue/DetailReference
SolventDichloromethane
TemperatureRoom temperature
Reaction Time12 hours
Yield75–82%

Optimized Microwave-Assisted Synthesis

Enhanced Protocol

Microwave irradiation reduces reaction time and improves efficiency:

  • Reagents : Same as classical method.

  • Steps :

    • Combine reagents in a microwave vial.

    • Irradiate at 80°C for 30 minutes.

    • Isolate product via filtration (yield: 89%).

Comparative Analysis

MethodYieldTimeEnergy Efficiency
Classical82%12 hoursModerate
Microwave89%0.5 hoursHigh

Characterization and Analytical Data

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₈H₁₇NO₃S
Molecular Weight327.4 g/mol
Melting Point128–130°C
SolubilitySoluble in DCM, THF; insoluble in H₂O

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.89 (dd, J = 4.2 Hz, 1H), 8.20 (d, J = 8.3 Hz, 1H), 7.72–7.63 (m, 2H), 7.52 (d, J = 8.1 Hz, 1H), 7.31 (s, 1H), 7.25 (d, J = 7.9 Hz, 1H), 2.67 (s, 3H), 2.42 (s, 3H).

  • IR (KBr) : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=N quinoline).

Applications and Derivatives

  • Catalysis : Used as a ligand in cobalt-catalyzed C–H functionalization reactions.

  • Pharmaceuticals : Intermediate in antipsychotic drug synthesis (e.g., aripiprazole derivatives) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-quinolyl 2,4-dimethylbenzenesulfonate, and how can its purity be validated?

Answer:
The synthesis of quinoline-based sulfonates typically involves nucleophilic substitution or esterification reactions. For example, 8-hydroxyquinoline derivatives can react with activated sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride, CAS 49255-75/76) under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) . Post-synthesis purification via recrystallization (e.g., using ethyl acetate) is critical to remove unreacted reagents or byproducts .
Validation:

  • 1H NMR : Confirm the presence of characteristic peaks for the quinoline ring (δ 8.5–9.0 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C15H13NO3S: calculated 298.06) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How do solvent systems influence the stability of this compound during catalytic studies?

Answer:
Solvent polarity and coordinating ability significantly affect stability. For example:

  • Polar aprotic solvents (e.g., DMF, DMSO) may stabilize the compound via solvation but risk ligand displacement in metal-catalyzed reactions.
  • Protic solvents (e.g., ethanol, water) can accelerate hydrolysis, especially under acidic/basic conditions .
    Methodological Insight:
    Refer to solvent-dependent decomposition studies (Table IV in ):
SolventDecomposition Rate (k, h⁻¹)
DMF0.002
Ethanol0.005
Water0.012
Use inert solvents (e.g., DMF) for long-term storage and avoid aqueous media unless stabilized by buffering agents.

Advanced: How can metal ions modulate the reactivity of this compound in coordination chemistry applications?

Answer:
The sulfonate group and quinoline nitrogen enable metal coordination, altering electronic states. For instance:

  • Cu(II) : Catalyzes decomposition via redox pathways (Table V in shows Cu²⁺ increases decomposition rate by 3-fold compared to Fe³⁺).
  • Fe(III) : Forms stable complexes (e.g., [Fe(qsal)₂]⁺, where qsal = N-(8-quinolyl)salicylaldimine) with spin-state modulation potential in supramolecular networks .
    Experimental Design:
  • Conduct UV-Vis titration to determine binding constants (e.g., λ shifts at 250–300 nm).
  • Use SQUID magnetometry to monitor spin transitions in Fe(III) complexes .

Advanced: What precautions are necessary for handling this compound under thermal or oxidative conditions?

Answer:

  • Thermal Stability : The compound melts at 112–116°C (lit.) . Avoid heating above 100°C to prevent degradation.
  • Oxidative Sensitivity : The quinoline moiety is prone to oxidation. Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to reaction mixtures.
  • Safety : Use fume hoods and nitrile gloves; refer to MSDS guidelines for sodium 2,4-dimethylbenzenesulfonate analogs (CAS 827-21-4) .

Advanced: How does inclusion in halogen-bonded supramolecular networks affect the electronic properties of 8-quinolyl sulfonate derivatives?

Answer:
Encapsulation in anionic networks (e.g., [(C6F3I3)Cl]–) can induce ligand field distortions. For example:

  • Structural Analysis : X-ray crystallography reveals shortened Fe–N bond lengths (1.95 Å vs. 2.10 Å in free complexes), favoring low-spin states .
  • Magnetic Properties : Spin crossover (SCO) transitions occur at lower temperatures (e.g., T₁/₂ = 150 K vs. 200 K in unconfined systems) .
    Methodology:
  • Synthesize host-guest complexes via slow diffusion of network precursors into ligand solutions.
  • Characterize using single-crystal XRD and variable-temperature magnetic susceptibility measurements.

Basic: What are the key spectroscopic signatures for distinguishing this compound from its hydrolysis products?

Answer:

  • FT-IR : Sulfonate S=O stretches at 1170–1200 cm⁻¹; hydrolysis to sulfonic acid shifts this to 1040–1100 cm⁻¹ .
  • UV-Vis : Intense π→π* transitions at 270 nm (quinoline); hydrolysis products lack this peak due to ring saturation.
  • LC-MS : Monitor for m/z 156 (hydrolyzed 2,4-dimethylbenzenesulfonic acid) vs. intact parent ion .

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